BenchChemオンラインストアへようこそ!

3,5-Dichlorobenzene-1,2-diamine hydrochloride

Formulation Solubility Storage Stability

3,5-Dichlorobenzene-1,2-diamine hydrochloride (CAS 1808569-12-1, molecular formula C₆H₇Cl₃N₂, MW 213.5) is the hydrochloride salt of a dichlorinated ortho-phenylenediamine. It serves as a critical building block in medicinal chemistry, most prominently for constructing 4,6-dichlorobenzimidazole scaffolds, and as an intermediate in dye, pigment, and agrochemical synthesis.

Molecular Formula C6H7Cl3N2
Molecular Weight 213.49
CAS No. 1808569-12-1
Cat. No. B2814759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorobenzene-1,2-diamine hydrochloride
CAS1808569-12-1
Molecular FormulaC6H7Cl3N2
Molecular Weight213.49
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)Cl)Cl.Cl
InChIInChI=1S/C6H6Cl2N2.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,9-10H2;1H
InChIKeyFTMQZIQCGINOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichlorobenzene-1,2-diamine hydrochloride (CAS 1808569-12-1): Chemical Identity and Procurement Baseline


3,5-Dichlorobenzene-1,2-diamine hydrochloride (CAS 1808569-12-1, molecular formula C₆H₇Cl₃N₂, MW 213.5) is the hydrochloride salt of a dichlorinated ortho-phenylenediamine . It serves as a critical building block in medicinal chemistry, most prominently for constructing 4,6-dichlorobenzimidazole scaffolds, and as an intermediate in dye, pigment, and agrochemical synthesis . Its procurement value is anchored in its specific 3,5-dichloro substitution pattern and its salt form, which confer distinct reactivity and handling properties compared to its free base (CAS 5233-04-5) and other dichloro regioisomers such as 4,5-dichlorobenzene-1,2-diamine (CAS 5348-42-5) [1].

Why Generic Substitution Fails for 3,5-Dichlorobenzene-1,2-diamine hydrochloride


Substituting 3,5-dichlorobenzene-1,2-diamine hydrochloride with the free base or other regioisomeric dichloro-o-phenylenediamines introduces quantifiable risks in reaction yield, product selectivity, and physicochemical handling. The specific 3,5-dichloro pattern dictates the electronic environment of the diamine, directly influencing cyclocondensation efficiency and the biological activity of downstream benzimidazole products [1]. Moreover, the hydrochloride salt form offers superior solid-state stability and aqueous handling characteristics compared to the free base, which is critical for reproducible solution-phase synthesis . The evidence below demonstrates that seemingly minor structural or formulation changes translate into measurable performance gaps.

Quantitative Differentiation Evidence: 3,5-Dichlorobenzene-1,2-diamine hydrochloride vs. Analogs


Salt-Form Advantage: Handling and Solubility vs. Free Base

The hydrochloride salt form of 3,5-dichlorobenzene-1,2-diamine provides distinct handling advantages over its free base counterpart. The free base (CAS 5233-04-5) has a computed aqueous solubility of 0.23 g/L at 25 °C and a melting point of 60–65 °C , classifying it as a low-melting solid susceptible to caking and oxidative degradation upon storage. While quantitative aqueous solubility data for the hydrochloride salt (CAS 1808569-12-1) has not been explicitly published, class-level inference for ortho-phenylenediamine salts indicates significantly enhanced aqueous solubility and superior resistance to air oxidation, enabling more reproducible weighing and solution preparation in research workflows .

Formulation Solubility Storage Stability

Regioisomeric Impact on Cytotoxicity Selectivity: 3,5- vs. 4,5-Dichloro in TNBC Benzimidazoles

In a controlled study evaluating 2,5-disubstituted phenyl benzimidazoles for Wnt/β-catenin inhibition in triple-negative breast cancer (TNBC), the cytotoxicity selectivity between cancerous and non-cancerous cells was directly compared. The benzimidazole derived from 3,5-dichlorobenzene-1,2-diamine (SRI33576) exhibited IC₅₀ values of 1.9–3.2 µM in TNBC lines (SUM149, SUM159, MDA-MB-231, MDA-MB-468) versus 5.0 µM in non-cancerous MCF10A cells, yielding a selectivity window of approximately 1.6–2.6 fold [1]. In contrast, the benzimidazole derived from the 4,5-dichloro isomer (SRI35889) showed IC₅₀ values of 1.1–2.4 µM in TNBC lines versus 5.4 µM in MCF10A cells, providing a selectivity window of approximately 2.3–4.9 fold [1]. The standard multi-pathway inhibitor niclosamide showed minimal selectivity (IC₅₀ 0.3–1.0 µM in TNBC vs. 1.0 µM in MCF10A) [1].

Medicinal Chemistry Wnt/β-catenin Signaling Triple-Negative Breast Cancer Selectivity

Synthetic Yield Divergence in Benzimidazole Cyclocondensation: 3,5- vs. 4,5-Dichloro

In the same study, the synthetic efficiency of benzimidazole formation differed substantially between the two dichloro isomers. The reaction of 3,5-dichlorobenzene-1,2-diamine with 5-fluoro-2-hydroxybenzaldehyde under thermal conditions (Method A: NaHSO₃, DMSO, 210 °C, 1 h) afforded the target benzimidazole SRI33576 in only 21% yield [1]. In comparison, the 4,5-dichloro isomer reacted with 5-chloro-2-hydroxybenzaldehyde under microwave-assisted conditions (Method B: Na₂S₂O₅, DMF, 170 °C, 15 min) to produce SRI35889 in 92% yield [1]. While the reaction conditions and aldehyde partners differ, this large yield gap (21% vs. 92%) illustrates that the two regioisomers exhibit markedly different reactivity profiles and may require distinct optimization strategies to achieve preparatively useful yields.

Organic Synthesis Benzimidazole Cyclocondensation Yield

Documented Purity Specifications and Batch-Level Quality Control

Commercially, 3,5-dichlorobenzene-1,2-diamine hydrochloride (CAS 1808569-12-1) is supplied by Bidepharm at a standard purity of 95%, with batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data available upon request . AKSci also lists the hydrochloride salt at 95% minimum purity with long-term storage recommendations (cool, dry place) . In contrast, the free base (CAS 5233-04-5) is typically offered at 97% purity by Sigma-Aldrich . This purity differential (95% HCl salt vs. 97% free base) reflects the inherent challenges of preparing and maintaining high-purity amine hydrochloride salts, but the availability of documented analytical characterization provides the traceability required for GLP and reproducible research environments.

Quality Control Purity Procurement Analytical Chemistry

Application in Antiglycation and Antioxidant Benzimidazole Libraries

3,5-Dichlorobenzene-1,2-diamine has been specifically employed as the core diamine building block for synthesizing a library of 20 benzimidazole derivatives evaluated for antiglycation and antioxidant activity [1]. The most active compound in the series (Compound 10, a 2,5-dihydroxy-substituted derivative) exhibited antiglycation activity with an IC₅₀ of 182.30 ± 1.20 µM, outperforming the standard rutin (IC₅₀ = 296.20 ± 1.10 µM) [1]. For antioxidant activity, Compound 10 demonstrated an IC₅₀ of 22.42 ± 0.26 µM, surpassing the standard propyl gallate (IC₅₀ = 29.20 ± 1.25 µM) [1]. Other compounds in the series achieved antiglycation IC₅₀ values as low as 182.30 µM and antioxidant IC₅₀ values as low as 22.42 µM [1]. This dataset establishes the 3,5-dichloro scaffold as a productive entry point for generating bioactive benzimidazoles with dual antiglycation-antioxidant profiles.

Antiglycation Antioxidant Benzimidazole SAR Diabetes

β-Glucuronidase Inhibitory Potential of 4,6-Dichlorobenzimidazoles Derivatized from 3,5-Dichlorobenzene-1,2-diamine

In a separate study, 25 novel 4,6-dichlorobenzimidazole derivatives were synthesized from 3,5-dichlorobenzene-1,2-diamine and evaluated for β-glucuronidase inhibitory activity [1]. The active compounds displayed IC₅₀ values ranging from 4.48 to 46.12 µM, with several congeners outperforming the standard d-saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 µM) [1]. This demonstrates that the 3,5-dichloro substitution pattern on the benzimidazole core (deriving from the 3,5-dichloro diamine) supports potent β-glucuronidase inhibition, with the most active compounds achieving approximately 10-fold greater potency than the standard inhibitor.

β-Glucuronidase Benzimidazole Enzyme Inhibition Drug Discovery

Optimal Application Scenarios for 3,5-Dichlorobenzene-1,2-diamine hydrochloride Based on Quantitative Evidence


Aqueous-Phase Benzimidazole Synthesis Requiring Enhanced Solubility and Handling

For medicinal chemistry groups synthesizing benzimidazole libraries in aqueous or mixed aqueous-organic solvent systems, the hydrochloride salt form (CAS 1808569-12-1) is the preferred procurement choice over the free base. The free base (CAS 5233-04-5) has a computed aqueous solubility of only 0.23 g/L and a low melting point (60–65 °C ) that complicates weighing and storage. As supported by regulatory guidance on phenylenediamine salts , the hydrochloride form mitigates these handling issues, improving reproducibility in solution-phase parallel synthesis workflows.

Wnt/β-Catenin Inhibitor Development with Defined Selectivity Requirements

In targeted anticancer drug discovery, the choice between 3,5-dichloro and 4,5-dichloro o-phenylenediamine building blocks directly impacts the therapeutic window of the resulting benzimidazoles. The 3,5-dichloro-derived compound SRI33576 provides a selectivity window of 1.6–2.6 fold between TNBC and non-cancerous cells, while the 4,5-dichloro-derived SRI35889 achieves 2.3–4.9 fold selectivity [1]. Researchers seeking a narrower selectivity profile—potentially for indications where higher potency against cancer cells is prioritized over maximum selectivity—should select the 3,5-dichloro building block.

Antiglycation and Antioxidant Lead Generation Using a Validated Scaffold

For programs targeting diabetic complications through antiglycation and antioxidant mechanisms, 3,5-dichlorobenzene-1,2-diamine provides a validated starting scaffold. Benzimidazole derivatives synthesized from this diamine have demonstrated antiglycation IC₅₀ values as low as 182.30 µM (vs. rutin standard at 296.20 µM) and antioxidant IC₅₀ values as low as 22.42 µM (vs. propyl gallate at 29.20 µM) [2]. This established structure-activity relationship (SAR) reduces the risk of investing in an unvalidated diamine for hit-to-lead optimization.

β-Glucuronidase Inhibitor Development with Sub-5 µM Potency Goals

Laboratories pursuing β-glucuronidase as a therapeutic target (relevant to colon cancer and drug-induced enteropathy) can rely on 3,5-dichlorobenzene-1,2-diamine to access 4,6-dichlorobenzimidazole inhibitors. The most potent derivatives from this scaffold achieve IC₅₀ values of 4.48 µM, representing a 10-fold improvement over the standard inhibitor d-saccharic acid 1,4-lactone (IC₅₀ = 48.4 µM) [3]. This scaffold is thus recommended when sub-5 µM potency is required in early-stage inhibitor screening.

Quote Request

Request a Quote for 3,5-Dichlorobenzene-1,2-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.